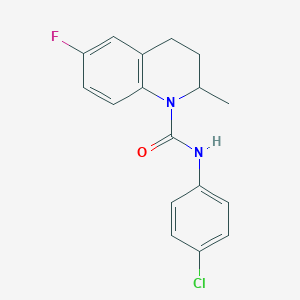
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of quinolinecarboxamides and is a potent inhibitor of acid-sensing ion channels (ASICs).
Mécanisme D'action
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide exerts its pharmacological effects by inhibiting ASICs, which are ion channels that are involved in various physiological processes, including pain sensation, neuronal plasticity, and ischemic brain damage. By blocking ASICs, this compound can reduce pain perception and protect against neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. This compound has also been shown to reduce neuronal excitability and protect against ischemic brain damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its potency and selectivity for ASICs, which makes it a valuable tool for studying the physiological roles of these ion channels. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including:
1. Developing new analogs of this compound with improved pharmacological properties, such as longer half-life and increased potency.
2. Investigating the potential therapeutic applications of this compound in other diseases, such as epilepsy and anxiety disorders.
3. Studying the physiological roles of ASICs in more detail, including their involvement in synaptic plasticity and learning and memory.
4. Examining the potential interactions between this compound and other ion channels and neurotransmitter systems, which could provide new insights into the mechanisms underlying pain and other neurological disorders.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, stroke, and epilepsy. The compound has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-11-2-3-12-10-14(19)6-9-16(12)21(11)17(22)20-15-7-4-13(18)5-8-15/h4-11H,2-3H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITDGDUIRCLCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(3-phenylpropyl)morpholine](/img/structure/B3930944.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3930946.png)
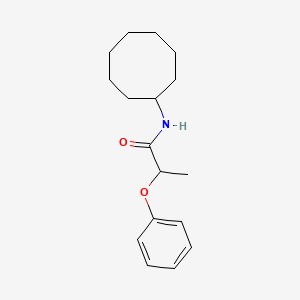
![N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B3930978.png)

![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)
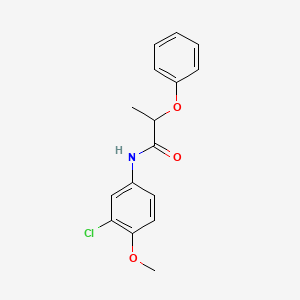
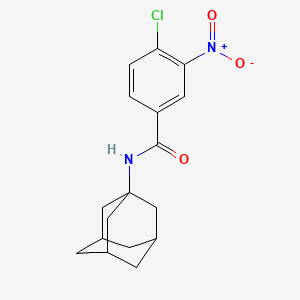
![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
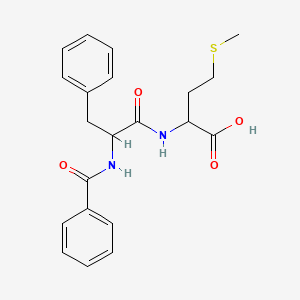

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)